

NH2-C2-amido-C2-Boc molecular weight and formula

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Compound of Interest

Compound Name: NH2-C2-amido-C2-Boc

Cat. No.: B11892196

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In-Depth Technical Guide: NH2-C2-amido-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the chemical properties of **NH2-C2-amido-C2-Boc**, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs).

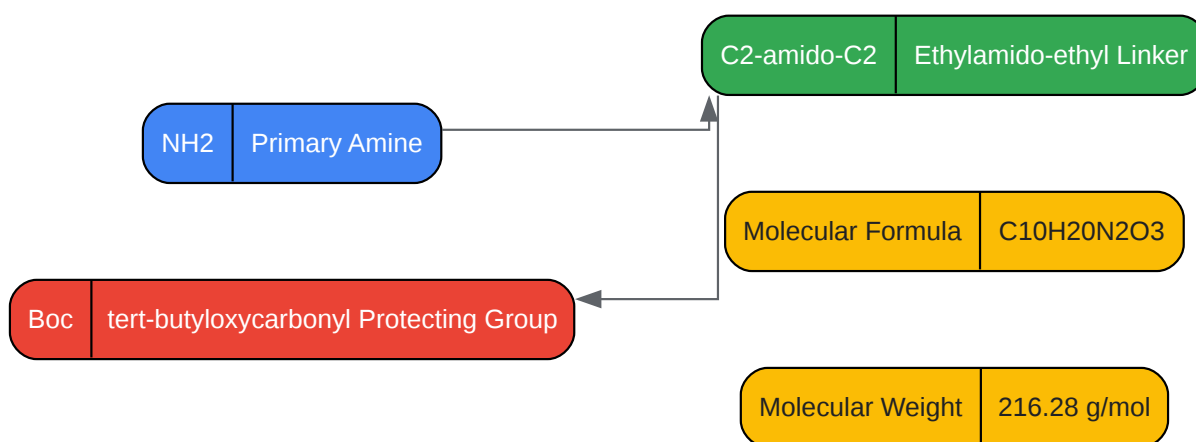
Core Molecular Data

The fundamental chemical attributes of **NH2-C2-amido-C2-Boc** are summarized below. This data is essential for accurate experimental design and analysis in drug discovery and chemical biology applications.

Property	Value
Molecular Formula	C10H20N2O3[1][2]
Molecular Weight	216.28 g/mol [1]
CAS Number	1692613-62-9

Structural and Functional Relationships

The molecular structure of **NH2-C2-amido-C2-Boc** is characterized by three key components: a primary amine (NH₂), an ethylamido-ethyl linker, and a Boc (tert-butyloxycarbonyl) protecting group. This arrangement confers its utility as a versatile building block in chemical synthesis.



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Component relationship of **NH2-C2-amido-C2-Boc**.

Experimental Protocols

Detailed experimental protocols involving **NH2-C2-amido-C2-Boc** are highly specific to the intended application. As a PROTAC linker, its use is primarily in the multi-step synthesis of PROTAC molecules. A generalized workflow for its incorporation is as follows:

- **Deprotection of the Boc Group:** The Boc protecting group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.
- **Coupling to a Ligand:** The newly exposed amine is then coupled to the carboxylic acid of a ligand for an E3 ubiquitin ligase (e.g., VHL or Cereblon) using standard peptide coupling reagents such as HATU or HBTU.
- **Coupling to a Target Protein Ligand:** The terminal primary amine of the linker is subsequently coupled to a ligand for the target protein of interest, again using standard amide bond formation chemistry.

It is imperative for researchers to consult specific literature protocols relevant to their target protein and E3 ligase of choice for precise reaction conditions, stoichiometry, and purification methods.

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References

- 1. abmole.com [abmole.com]
- 2. NH₂-C₂-amido-C₂-Boc | C₁₀H₂₀N₂O₃ | CID 106707091 - PubChem [pubchem.ncbi.nlm.nih.gov]
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